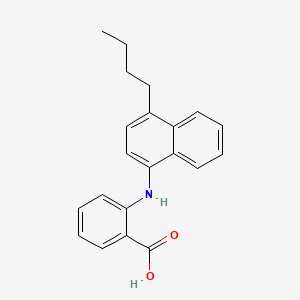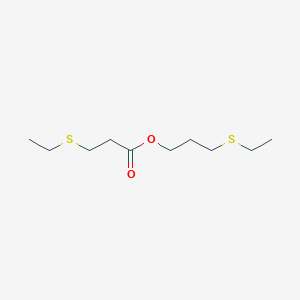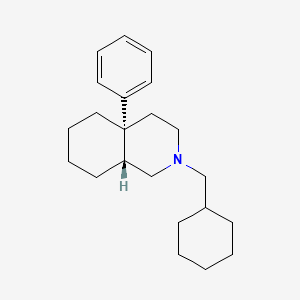
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by its unique stereochemistry and the presence of cyclohexylmethyl and phenyl groups attached to the decahydroisoquinoline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline typically involves multi-step organic reactions. One common approach is the hydrogenation of a precursor isoquinoline compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, altering the compound’s properties.
科学研究应用
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
相似化合物的比较
Similar Compounds
(4aR,8aR)-4a-phenyldecahydroisoquinoline: Lacks the cyclohexylmethyl group but shares the core structure.
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-methyldecahydroisoquinoline: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline is unique due to its specific stereochemistry and the presence of both cyclohexylmethyl and phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
51993-86-3 |
|---|---|
分子式 |
C22H33N |
分子量 |
311.5 g/mol |
IUPAC 名称 |
(4aR,8aR)-2-(cyclohexylmethyl)-4a-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C22H33N/c1-3-9-19(10-4-1)17-23-16-15-22(20-11-5-2-6-12-20)14-8-7-13-21(22)18-23/h2,5-6,11-12,19,21H,1,3-4,7-10,13-18H2/t21-,22-/m0/s1 |
InChI 键 |
KYJJJUGCAZJWCX-VXKWHMMOSA-N |
手性 SMILES |
C1CCC(CC1)CN2CC[C@@]3(CCCC[C@H]3C2)C4=CC=CC=C4 |
规范 SMILES |
C1CCC(CC1)CN2CCC3(CCCCC3C2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


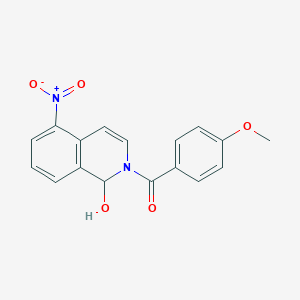
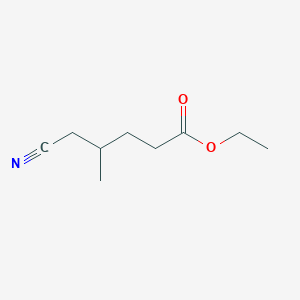
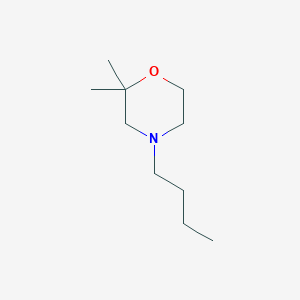
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
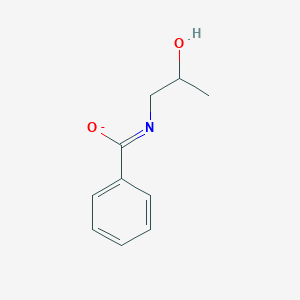
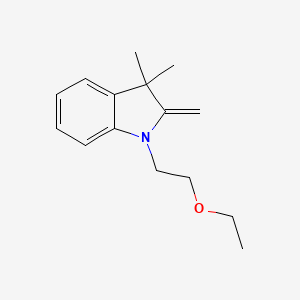
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)

![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)
